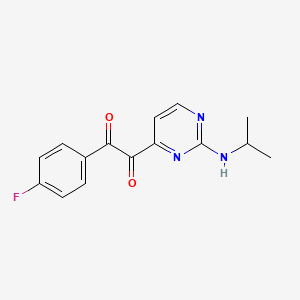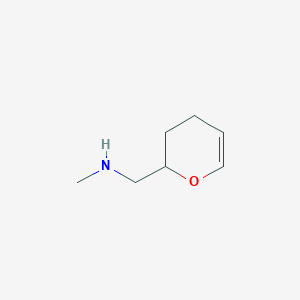![molecular formula C15H23NO4 B8734456 (1S,8S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B8734456.png)
(1S,8S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Azaartemisinin: (PubChem CID: 46780499) is a synthetic analog of artemisinin, a well-known antimalarial drug. This compound is characterized by its unique structure, which includes a nitrogen atom replacing one of the oxygen atoms in the artemisinin molecule. The molecular formula of 11-Azaartemisinin is C15H23NO4, and it has a molecular weight of 281.35 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-Azaartemisinin involves multiple steps, starting from dihydroartemisininThis is typically achieved through a series of reactions including oxidation, reduction, and substitution reactions under controlled conditions .
Industrial Production Methods: Industrial production of 11-Azaartemisinin follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions: 11-Azaartemisinin undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 11-Azaartemisinin can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
11-Azaartemisinin has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of other complex molecules.
Biology: It is used in studies related to its biological activity and mechanism of action.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of malaria and other parasitic diseases.
Industry: It is used in the development of new drugs and other chemical products.
Wirkmechanismus
The mechanism of action of 11-Azaartemisinin involves the generation of reactive oxygen species (ROS) that damage the cellular components of parasites. The compound targets the heme group in the parasite’s cells, leading to the production of ROS and subsequent cell death. This mechanism is similar to that of artemisinin but with enhanced efficacy due to the presence of the nitrogen atom .
Vergleich Mit ähnlichen Verbindungen
Artemisinin: The parent compound from which 11-Azaartemisinin is derived.
Dihydroartemisinin: A reduced form of artemisinin.
Artemether: A methyl ether derivative of dihydroartemisinin.
Artesunate: A hemisuccinate derivative of dihydroartemisinin.
Uniqueness: 11-Azaartemisinin is unique due to the presence of the nitrogen atom, which enhances its stability and efficacy compared to other artemisinin derivatives. This structural modification also allows for different chemical reactions and potential therapeutic applications .
Eigenschaften
Molekularformel |
C15H23NO4 |
|---|---|
Molekulargewicht |
281.35 g/mol |
IUPAC-Name |
(1S,8S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |
InChI |
InChI=1S/C15H23NO4/c1-8-4-5-11-9(2)12(17)16-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3,(H,16,17)/t8?,9-,10?,11+,13?,14+,15?/m1/s1 |
InChI-Schlüssel |
LSHOKYZGSIIBMK-MBQCHNMNSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]2CCC(C3C24C(NC1=O)O[C@](CC3)(OO4)C)C |
Kanonische SMILES |
CC1CCC2C(C(=O)NC3C24C1CCC(O3)(OO4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Benzenesulfonyl-5-phenylsulfanyl-3-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8734390.png)










![(S)-3-Methyl-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)butanoic acid](/img/structure/B8734472.png)
